1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid
Description
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by a methyl group at position 1, a methylsulfanyl (SCH₃) group at position 2, and a carboxylic acid moiety at position 5. The molecular formula is C₇H₉N₂O₂S, with a molecular weight of 185.23 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive sites for substitution and functionalization. Its structural features, including the electron-rich sulfur atom and carboxylic acid group, make it suitable for designing bioactive molecules and coordination complexes .
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(5(9)10)3-7-6(8)11-2/h3H,1-2H3,(H,9,10) |
InChI Key |
LJFCAIXHJCEETB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid generally proceeds through:
- Construction or functionalization of the imidazole ring.
- Introduction of the methyl group at the N-1 position.
- Substitution at the 2-position with a methylsulfanyl group.
- Installation of the carboxylic acid function at the 5-position.
The carboxylic acid group is often introduced via oxidation or hydrolysis of ester or aldehyde precursors, while the methylsulfanyl substituent is typically introduced via nucleophilic substitution or thiolation reactions.
Preparation of the Imidazole Core and N-Methylation
A common starting point is 1-methylimidazole derivatives or 1-methyl-1H-imidazole-2-carboxaldehyde, which can be synthesized or purchased. N-Methylation is often achieved by methylation of imidazole or its precursors using methylating agents under controlled conditions.
For example, 1-methylimidazole-2-carboxaldehyde can be prepared following literature procedures and serves as a key intermediate for further functionalization.
Introduction of the Methylsulfanyl Group at the 2-Position
The methylsulfanyl group (-SCH3) at the 2-position can be introduced by reaction of the appropriate 2-substituted imidazole intermediate with methylthiolating agents or via substitution reactions.
In a patent describing related benzimidazole and imidazole derivatives, methylthiolation is performed on heterocyclic intermediates to yield 2-(methylsulfanyl) substituents. Such reactions often employ methylthiol reagents or methylsulfanyl precursors under nucleophilic substitution conditions.
Installation of the Carboxylic Acid at the 5-Position
The carboxylic acid at the 5-position is typically introduced via oxidation of aldehyde groups or hydrolysis of ester intermediates.
Oxidation of 1-methylimidazole-5-carboxaldehyde to the corresponding carboxylic acid using oxidizing agents like hydrogen peroxide in aqueous media at ambient temperature has been reported, yielding 1-methyl-1H-imidazole-5-carboxylic acid with high yield and purity.
Alternatively, ester intermediates such as methyl esters can be saponified using sodium hydroxide in mixed solvents (methanol/THF), followed by acidification to yield the free acid.
Representative Synthetic Route Example
A representative synthetic sequence based on literature and patent data is:
Analytical and Characterization Data
The final product 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is characterized by:
- NMR Spectroscopy : Proton NMR shows signals corresponding to imidazole ring protons, methyl groups on nitrogen and sulfur, and carboxylic acid proton shifts.
- Infrared Spectroscopy (IR) : Characteristic bands include broad O-H stretch (~3347 cm⁻¹), C=O stretch (~1641 cm⁻¹), and other imidazole ring vibrations.
- Melting Point : Approximately 99-101°C, consistent with literature.
- Elemental Analysis : Matches calculated values for C, H, N within acceptable ranges.
Additional Notes and Considerations
- Heating during synthesis or purification can cause decarboxylation; thus, mild conditions are critical.
- The methylsulfanyl group can be sensitive to oxidation; inert atmosphere or antioxidants may be used during synthesis.
- Chromatographic purification is often employed to achieve high purity, using silica gel columns with ethyl acetate/hexane mixtures as eluents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl group (-OH) on the cyclopentane ring participates in typical alcohol reactions:
-
Oxidation : Under controlled conditions, the hydroxyl group can be oxidized to a ketone. For example, chromium-based oxidizing agents (e.g., CrO₃) or permanganate (KMnO₄) may convert the alcohol to a cyclopentanone derivative.
-
Esterification : The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters like 2-((1-Methyl-1H-imidazol-2-yl)methyl)cyclopentyl acetate.
-
Protection Strategies : Silane-based protecting groups (e.g., TBSCl) are employed to temporarily block the hydroxyl group during multi-step syntheses.
Imidazole Ring Reactivity
The 1-methylimidazole moiety contributes to nucleophilic and coordination chemistry:
-
N-Alkylation : The imidazole nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Metal Coordination : The imidazole ring acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes relevant to catalysis or enzyme mimicry.
-
Acid-Base Behavior : The imidazole ring (pKa ~7) exhibits pH-dependent tautomerism, influencing solubility and reactivity in aqueous environments .
Cross-Functional Reactivity
Interactions between the hydroxyl and imidazole groups enable unique transformations:
-
Intramolecular Cyclization : Under acidic conditions, the hydroxyl group may attack the imidazole ring, forming fused bicyclic structures.
-
Tandem Oxidation-Alkylation : Sequential oxidation of the hydroxyl group followed by alkylation of the imidazole ring has been reported in multi-step syntheses.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|----------------------------|-------------------------------|
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound with an imidazole ring that is substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is used as a building block for synthesizing complex molecules.
Biology
This compound is investigated for its potential as an enzyme inhibitor because of its ability to interact with active sites of enzymes. Research shows that derivatives of imidazoles, including 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, have inhibitory effects on various enzymes.
- Xanthine Oxidase Inhibition 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can lead to reduced production of uric acid, potentially benefiting conditions like gout and hyperuricemia.
- β-glucuronidase Inhibition It has been noted for its ability to inhibit β-glucuronidase, an enzyme linked to inflammation and cancer progression.
Medicine
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been explored for potential therapeutic effects, particularly in treating certain diseases such as cancer and bacterial infections. It is structurally related to thiamazole, a known antithyroid agent, and is often studied for its potential therapeutic applications.
- Antithyroid Activity Research has been done to study its antithyroid activity. It acts as an impurity in thiamazole formulations, contributing to the overall efficacy of the drug. Thiamazole and its related compounds inhibit thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. The presence of the methylsulfanyl group enhances this inhibitory action, making it a subject of interest in thyroid disease management. A study demonstrated that imidazole derivatives could significantly reduce thyroid hormone levels in animal models. The study highlighted that compounds similar to 1-methyl-2-(methylsulfanyl)-1H-imidazole showed a dose-dependent reduction in thyroid hormone synthesis, which corroborates their potential use in treating hyperthyroidism.
- Antibacterial Activity Research has found that 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid possesses antibacterial activity against Gram-negative bacteria .
Industry
It is utilized in developing new materials with specific properties, such as conductivity and fluorescence.
Chemical Reactions
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions:
- Oxidation The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The methylsulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid and related imidazole derivatives:
Table 1: Structural and Physical Properties of Selected Imidazole Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Applications
- Methylsulfanyl Group (SCH₃) : The presence of SCH₃ at position 2 enhances lipophilicity compared to hydrogen (e.g., 1-methyl-1H-imidazole-5-carboxylic acid) or phenyl groups. This group also facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of piperazine derivatives .
- Carboxylic Acid (COOH) : The 5-COOH group enables hydrogen bonding and coordination with metals, making the compound relevant in metallodrug design (e.g., ruthenium complexes for antimicrobial applications) .
Physical Properties Melting Points: Compounds with bulkier substituents (e.g., benzyl in 1-benzyl derivative) exhibit lower melting points (178°C) compared to simpler analogs like 1-methyl-1H-imidazole-5-carboxylic acid (247–248°C), likely due to reduced crystal packing efficiency . Molecular Weight: The methylsulfanyl group increases molecular weight by ~59 g/mol compared to the non-sulfur analog (126.11 vs. 185.23 g/mol), influencing solubility and pharmacokinetics .
Pharmaceutical Relevance The target compound is structurally related to etomidate, an anesthetic agent derived from imidazole-5-carboxylic acid esters .
Biological Activity
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, commonly referred to as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to thiamazole, a known antithyroid agent, and is often studied for its potential therapeutic applications.
- Molecular Formula : C5H8N2S
- Molecular Weight : 128.20 g/mol
- CAS Number : 14486-52-3
- IUPAC Name : 1-methyl-2-(methylsulfanyl)-1H-imidazole
The compound features a methylsulfanyl group at the 2-position of the imidazole ring, which may influence its biological interactions.
Antithyroid Activity
One of the primary areas of research for this compound is its antithyroid activity. It acts as an impurity in thiamazole formulations, contributing to the overall efficacy of the drug. Thiamazole and its related compounds inhibit thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. The presence of the methylsulfanyl group enhances this inhibitory action, making it a subject of interest in thyroid disease management.
Enzyme Inhibition
Research indicates that derivatives of imidazoles, including 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, exhibit inhibitory effects on various enzymes. For instance:
- Xanthine Oxidase Inhibition : This compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can lead to reduced production of uric acid, potentially benefiting conditions like gout and hyperuricemia .
- β-glucuronidase Inhibition : Additionally, it has been noted for its ability to inhibit β-glucuronidase, an enzyme linked to inflammation and cancer progression .
Study on Antithyroid Activity
A study conducted by Alizadeh-Bami et al. demonstrated that imidazole derivatives could significantly reduce thyroid hormone levels in animal models. The study highlighted that compounds similar to 1-methyl-2-(methylsulfanyl)-1H-imidazole showed a dose-dependent reduction in thyroid hormone synthesis, corroborating their potential use in treating hyperthyroidism .
Enzyme Activity Evaluation
In another investigation focusing on enzyme inhibition, researchers employed various concentrations of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid against xanthine oxidase. The results indicated a significant reduction in enzyme activity at higher concentrations, suggesting a promising role for this compound in managing conditions associated with elevated uric acid levels .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation of the imidazole core followed by sulfanyl group introduction. For example, methylsulfanyl groups can be introduced via nucleophilic substitution using methyl disulfide or thiol reagents under inert conditions. Purity optimization requires post-synthetic purification using preparative HPLC or recrystallization (e.g., from ethanol/water mixtures). Impurity profiles should be monitored using reversed-phase HPLC with UV detection at 210–260 nm, as demonstrated for structurally related imidazole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, S-CH₃ vibrations at ~700 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) identifies methyl groups (δ 2.5–3.5 ppm for S-CH₃) and imidazole protons (δ 7.0–8.5 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) and sulfur-bound methyl carbons (~15–20 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 231.05) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to analyze thermal behavior across heating rates (e.g., 5–10°C/min). Cross-validate with X-ray crystallography to confirm crystal structure. For example, related imidazole-5-carboxylic acids show melting points between 247–248°C under anhydrous conditions , but hygroscopicity can lower observed values .
Q. What experimental strategies mitigate degradation during storage or under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH Variation : Assess hydrolysis in buffered solutions (pH 1–10) at 37°C. LC-MS can identify degradation products like free carboxylic acids or sulfoxide derivatives .
- Light/Temperature Sensitivity : Store samples in amber vials at –20°C under nitrogen. Thermogravimetric analysis (TGA) quantifies moisture uptake, which accelerates decomposition .
Q. How can researchers analyze trace impurities or process-related byproducts in synthesized batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). For example, biphenyl-tetrazole impurities (common in angiotensin receptor blockers) are detectable at <0.1% levels using a C18 column and 0.1% formic acid/acetonitrile gradient . Quantify using external calibration curves validated per ICH guidelines.
Q. What computational methods support mechanistic studies of this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as sulfanyl group oxidation to sulfoxide. Molecular docking studies (AutoDock Vina) can explore interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
